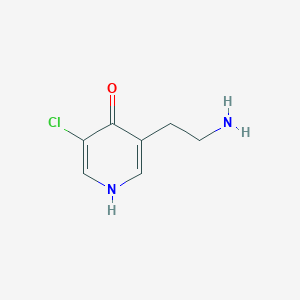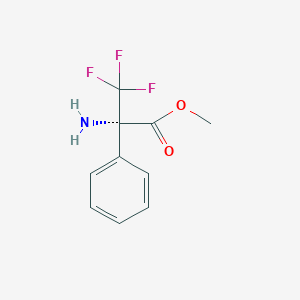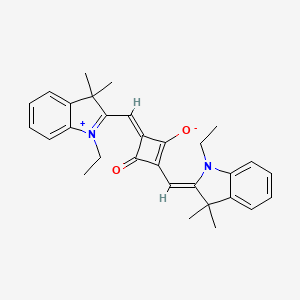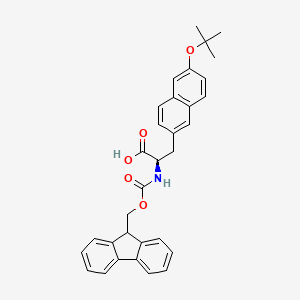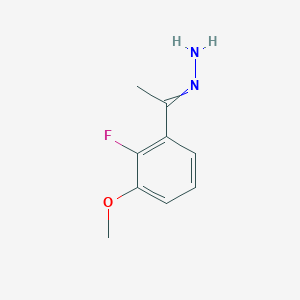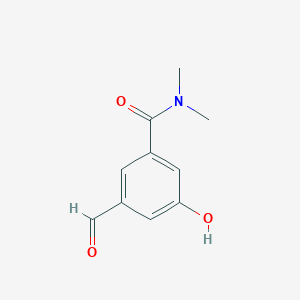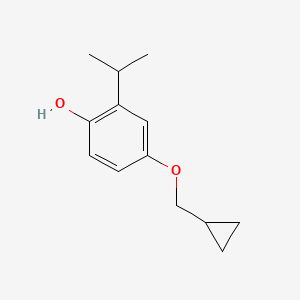
4-(Cyclopropylmethoxy)-2-isopropylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclopropylmethoxy)-2-isopropylphenol is an organic compound characterized by a cyclopropylmethoxy group attached to a phenol ring, with an isopropyl group at the ortho position relative to the hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethoxy)-2-isopropylphenol typically involves the alkylation of 4-hydroxy-2-isopropylphenol with cyclopropylmethyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction conditions generally include heating the mixture to around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclopropylmethoxy)-2-isopropylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding cyclopropylmethoxy-2-isopropylcyclohexanol using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of 4-(Cyclopropylmethoxy)-2-isopropylquinone.
Reduction: Formation of 4-(Cyclopropylmethoxy)-2-isopropylcyclohexanol.
Substitution: Formation of 4-(Cyclopropylmethoxy)-2-isopropyl-6-bromophenol or 4-(Cyclopropylmethoxy)-2-isopropyl-6-nitrophenol.
Aplicaciones Científicas De Investigación
4-(Cyclopropylmethoxy)-2-isopropylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(Cyclopropylmethoxy)-2-isopropylphenol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Cyclopropylmethoxy)-2-methylphenol
- 4-(Cyclopropylmethoxy)-2-ethylphenol
- 4-(Cyclopropylmethoxy)-2-tert-butylphenol
Uniqueness
4-(Cyclopropylmethoxy)-2-isopropylphenol is unique due to the presence of both the cyclopropylmethoxy and isopropyl groups, which confer distinct steric and electronic properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H18O2 |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
4-(cyclopropylmethoxy)-2-propan-2-ylphenol |
InChI |
InChI=1S/C13H18O2/c1-9(2)12-7-11(5-6-13(12)14)15-8-10-3-4-10/h5-7,9-10,14H,3-4,8H2,1-2H3 |
Clave InChI |
NFUIRDITYPGLMW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=CC(=C1)OCC2CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



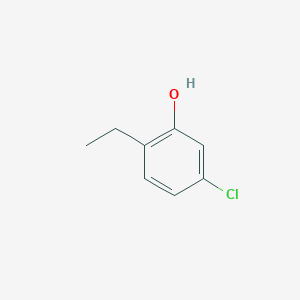
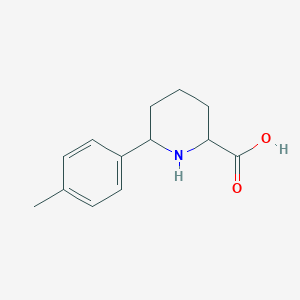
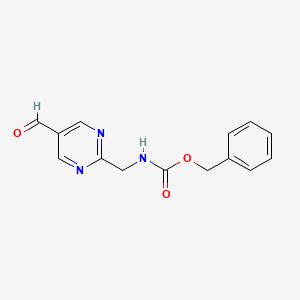


![[(2R)-2-(4-acetamido-2-oxopyrimidin-1-yl)-2-[(2R)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]oxyethyl] benzoate](/img/structure/B14851054.png)
